

2-Ethoxyoctane as a Fragrance Ingredient: A Technical Guide

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Compound of Interest

Compound Name: **2-Ethoxyoctane**

Cat. No.: **B14520746**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Ethoxyoctane** (CAS No. 63028-01-3), a fragrance ingredient. The document details its physicochemical properties, outlines potential synthetic and analytical methodologies, and discusses the requisite safety and toxicological assessments pertinent to its use in consumer products. The information presented herein is intended to serve as a foundational resource for professionals in research, development, and safety assessment.

Physicochemical Properties of 2-Ethoxyoctane

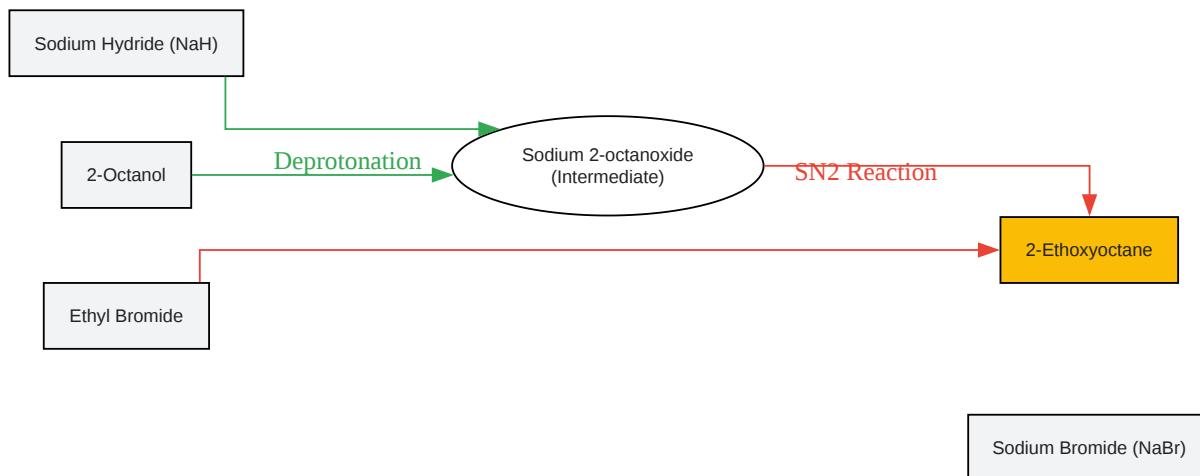
Quantitative data on the physicochemical properties of **2-Ethoxyoctane** are summarized in the table below. It is important to note that while computational data are available, experimental data for several key properties such as boiling point, melting point, and density are not readily found in publicly accessible literature.

Property	Value	Source
Molecular Formula	C ₁₀ H ₂₂ O	PubChem[1]
Molecular Weight	158.28 g/mol	PubChem[1]
CAS Number	63028-01-3	Guidechem, Chemsdc, PubChem[1][2][3]
IUPAC Name	2-ethoxyoctane	PubChem[1]
Synonyms	Ethyl-(1-methyl-heptyl)-ether, Octane, 2-ethoxy-	Chemsdc[3]
XLogP3-AA (Computed)	3.8	PubChem[1]
Topological Polar Surface Area (Computed)	9.2 Å ²	PubChem[1]
Hydrogen Bond Donor Count (Computed)	0	PubChem[1]
Hydrogen Bond Acceptor Count (Computed)	1	PubChem[1]
Rotatable Bond Count (Computed)	7	PubChem[1]
Exact Mass (Computed)	158.167065321 Da	PubChem[1]
Monoisotopic Mass (Computed)	158.167065321 Da	PubChem[1]
Boiling Point	Data not available	Chemsdc[3]
Melting Point	Data not available	Chemsdc[3]
Density	Data not available	Chemsdc[3]

Synthesis and Analysis

Synthesis of 2-Ethoxyoctane

A plausible and widely used method for the synthesis of ethers such as **2-Ethoxyoctane** is the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.



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Williamson Ether Synthesis of **2-Ethoxyoctane**.

Experimental Protocol: Williamson Ether Synthesis of **2-Ethoxyoctane**

This protocol is a representative procedure based on the principles of the Williamson ether synthesis and may require optimization.

- Materials:

- 2-Octanol
- Sodium hydride (NaH) as a 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Ethyl bromide

- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware, magnetic stirrer, reflux condenser, and a nitrogen atmosphere setup.

- Procedure:
 1. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-octanol (1 equivalent) to anhydrous THF.
 2. Cool the solution to 0 °C in an ice bath.
 3. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
 4. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases, indicating the formation of the sodium 2-octanoxide.
 5. Add ethyl bromide (1.2 equivalents) dropwise to the reaction mixture.
 6. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
 7. After completion, cool the reaction to room temperature and cautiously quench by the slow addition of a saturated aqueous NH_4Cl solution.
 8. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
 9. Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
 10. Purify the crude product by fractional distillation to yield **2-Ethoxyoctane**.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for the identification and quantification of volatile fragrance ingredients like **2-Ethoxyoctane**.

Experimental Protocol: GC-MS Analysis of **2-Ethoxyoctane**

This protocol provides a general framework for the GC-MS analysis of **2-Ethoxyoctane** in a fragrance mixture.

- Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- A non-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent).
- Helium as the carrier gas.

- Sample Preparation:

- Prepare a stock solution of **2-Ethoxyoctane** of known concentration in a suitable solvent (e.g., ethanol or hexane).
- Prepare a series of calibration standards by diluting the stock solution.
- For a finished product (e.g., a cosmetic), perform a solvent extraction (e.g., with diethyl ether or hexane) to isolate the fragrance components.

- GC-MS Conditions (Typical):

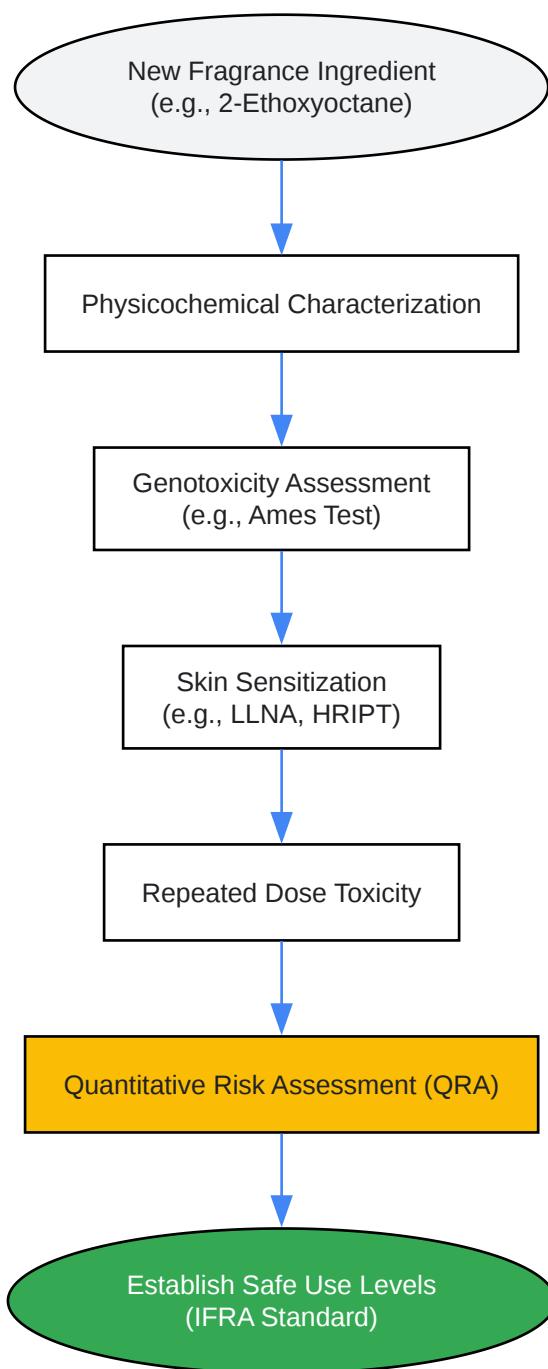
- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1 split ratio)
- Oven Temperature Program:

- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: 5 °C/minute to 280 °C.
- Hold at 280 °C for 5 minutes.

- Carrier Gas Flow: Constant flow, e.g., 1.0 mL/min.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.
- Data Analysis:
 - Identify **2-Ethoxyoctane** in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard.
 - Quantify the amount of **2-Ethoxyoctane** by constructing a calibration curve from the analysis of the standard solutions.

Safety and Toxicological Assessment

A comprehensive safety assessment is crucial for any fragrance ingredient. While no specific toxicological data for **2-Ethoxyoctane** were found in the public domain, this section outlines the standard experimental protocols for key toxicological endpoints relevant to fragrance ingredients. The safety of a new fragrance ingredient is often established through a weight-of-evidence approach, which may include data from structurally similar compounds (read-across).



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Safety Assessment Workflow for Fragrance Ingredients.

Skin Sensitization

Experimental Protocol: Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method for identifying potential skin sensitizers and determining their potency.[3][4][5][6][7]

- Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance on the mouse ear. A substance is identified as a sensitizer if it induces a threefold or greater increase in lymphocyte proliferation compared to vehicle-treated controls (a Stimulation Index ≥ 3).
- Animals: Female CBA/Ca or CBA/J mice are typically used.
- Procedure:
 1. A minimum of four animals are used per dose group, with at least three concentrations of the test substance in a suitable vehicle (e.g., acetone/olive oil 4:1), plus a vehicle control group.
 2. Apply 25 μ L of the test substance or vehicle to the dorsum of each ear for three consecutive days.
 3. On day 5, inject all mice intravenously with 3 H-methyl thymidine or an alternative label like BrdU.
 4. Five hours later, humanely euthanize the animals and excise the draining auricular lymph nodes.
 5. Prepare a single-cell suspension of lymph node cells and measure the incorporated radioactivity or BrdU content.
 6. Calculate the Stimulation Index (SI) for each group as the ratio of proliferation in the test group to the proliferation in the vehicle control group.

Experimental Protocol: Human Repeat Insult Patch Test (HRIPT)

The HRIPT is used to confirm the absence of skin sensitization potential in humans at a specific concentration.[8][9][10][11][12][13][14]

- Principle: The test involves a repeated application phase (induction) followed by a rest period and a single challenge application to a naive skin site.
- Subjects: A panel of 50-200 human volunteers.
- Procedure:
 1. Induction Phase: Apply the test material (at a pre-determined, non-irritating concentration) under an occlusive or semi-occlusive patch to the same site on the back for 24 hours. This is repeated nine times over a three-week period. The site is evaluated for any signs of irritation before each new application.
 2. Rest Period: A two-week period with no applications.
 3. Challenge Phase: Apply a single patch with the test material to a naive skin site (a site not previously patched).
 4. Evaluation: The challenge site is evaluated for any reaction (erythema, edema) at 24 and 48 hours after patch removal. A reaction at the challenge site that was not observed during the induction phase is indicative of sensitization.

Genotoxicity

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used *in vitro* assay to assess the mutagenic potential of a substance.
[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

- Principle: The test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in the genes required to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay measures the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
- Procedure:
 1. The test is conducted with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be mutagenic.

2. The bacterial strains are exposed to a range of concentrations of the test substance.
3. The bacteria are then plated on a minimal agar medium.
4. After incubation for 48-72 hours, the number of revertant colonies is counted.
5. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate.

Repeated Dose Toxicity

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study in Rodents

This study provides information on the potential health hazards from repeated exposure to a substance over a period of 28 days.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Principle: The test substance is administered daily to several groups of animals at multiple dose levels for 28 days.
- Animals: Typically, Wistar or Sprague-Dawley rats are used.
- Procedure:
 1. At least three dose groups and a control group are used, with 5-10 animals of each sex per group.
 2. The substance is administered daily by a relevant route (e.g., oral gavage).
 3. Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.
 4. At the end of the 28-day period, blood samples are collected for hematology and clinical chemistry analysis.
 5. All animals are humanely euthanized, and a full necropsy is performed. Organs are weighed, and tissues are examined microscopically.

6. The study aims to identify target organs of toxicity and determine a No-Observed-Adverse-Effect-Level (NOAEL).

Metabolism

The metabolism of **2-Ethoxyoctane** has not been specifically studied. However, based on the metabolism of other alkyl ethers, it is anticipated to undergo oxidative metabolism.[\[2\]](#)[\[25\]](#)[\[26\]](#) [\[27\]](#)[\[28\]](#) The primary metabolic pathway is likely O-deethylation, catalyzed by cytochrome P450 enzymes in the liver, to form 2-octanol and acetaldehyde. The resulting 2-octanol would then be further metabolized through oxidation to the corresponding ketone (2-octanone) and subsequent pathways, or through conjugation (glucuronidation or sulfation) and excretion. The ethoxy group may also be oxidized, leading to the formation of ethoxyacetic acid derivatives.

Conclusion

2-Ethoxyoctane is a fragrance ingredient for which there is a notable lack of publicly available experimental data, particularly concerning its toxicological profile. The information provided in this guide is based on computational data, general principles of fragrance ingredient synthesis and analysis, and standard toxicological testing methodologies. A comprehensive safety assessment, following the principles of quantitative risk assessment and including the generation of robust data for the endpoints described, would be necessary to fully support its safe use in consumer products. Researchers and developers are encouraged to generate and publish such data to fill the existing knowledge gaps.

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